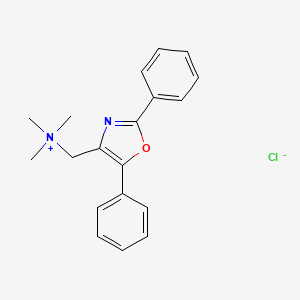
(2,5-Diphenyl-1,3-oxazol-4-yl)-N,N,N-trimethylmethanaminium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,5-Diphenyl-1,3-oxazol-4-yl)-N,N,N-trimethylmethanaminium chloride is a chemical compound known for its unique structure and properties This compound is characterized by the presence of an oxazole ring substituted with diphenyl groups and a trimethylmethanaminium chloride moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-Diphenyl-1,3-oxazol-4-yl)-N,N,N-trimethylmethanaminium chloride typically involves the formation of the oxazole ring followed by the introduction of the trimethylmethanaminium chloride group. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the oxazole ring. Subsequent quaternization with trimethylamine and chlorination yields the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(2,5-Diphenyl-1,3-oxazol-4-yl)-N,N,N-trimethylmethanaminium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and pH levels to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole oxides, while substitution reactions can introduce various functional groups into the molecule.
Applications De Recherche Scientifique
(2,5-Diphenyl-1,3-oxazol-4-yl)-N,N,N-trimethylmethanaminium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of (2,5-Diphenyl-1,3-oxazol-4-yl)-N,N,N-trimethylmethanaminium chloride involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to specific sites, altering the function of these targets and triggering a cascade of biochemical events. The exact pathways and molecular targets depend on the specific application and context of use.
Propriétés
Numéro CAS |
90011-98-6 |
|---|---|
Formule moléculaire |
C19H21ClN2O |
Poids moléculaire |
328.8 g/mol |
Nom IUPAC |
(2,5-diphenyl-1,3-oxazol-4-yl)methyl-trimethylazanium;chloride |
InChI |
InChI=1S/C19H21N2O.ClH/c1-21(2,3)14-17-18(15-10-6-4-7-11-15)22-19(20-17)16-12-8-5-9-13-16;/h4-13H,14H2,1-3H3;1H/q+1;/p-1 |
Clé InChI |
AQJBMMZMTVCIJT-UHFFFAOYSA-M |
SMILES canonique |
C[N+](C)(C)CC1=C(OC(=N1)C2=CC=CC=C2)C3=CC=CC=C3.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


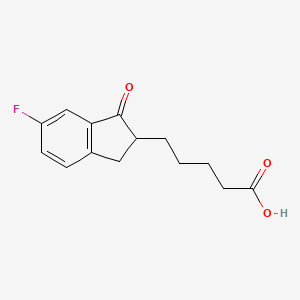
![O-[(3,5-Dichlorothiophen-2-yl)methyl]hydroxylamine](/img/structure/B14379284.png)
![6-{[4-(4-Methylphenyl)butyl]amino}hexanamide](/img/structure/B14379291.png)

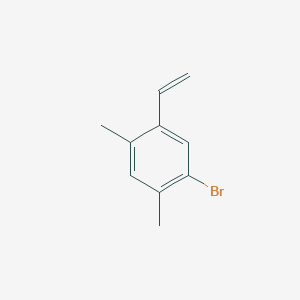
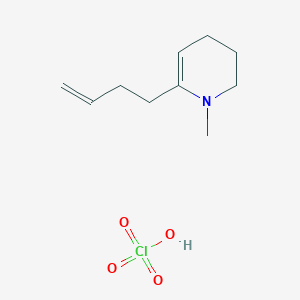

![(Diethylamino)-N,N-diethyl[methyl(phenyl)amino]methaniminium chloride](/img/structure/B14379328.png)

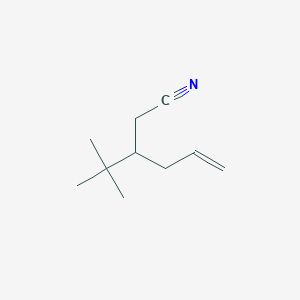


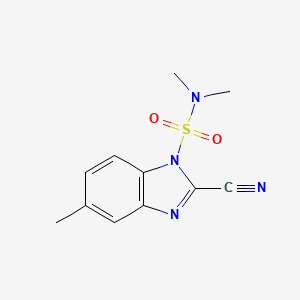
![N-{[1-(4-Methoxyphenyl)octan-3-yl]oxy}-N-methylmethanamine](/img/structure/B14379362.png)
